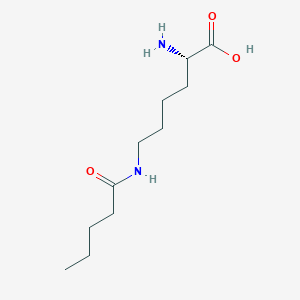
Lysine(butyryl)-oh (H-L-Lys(Butanoyl)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine(butyryl)-OH is a compound that features a lysine residue modified by the addition of a butyryl group. This modification is a type of post-translational modification that can significantly impact the function and behavior of proteins. Lysine butyrylation is one of several types of lysine acylations, which also include acetylation, propionylation, and crotonylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lysine(butyryl)-OH typically involves the reaction of lysine with butyric anhydride or butyryl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of lysine on the carbonyl carbon of the butyryl reagent, forming an amide bond .
Industrial Production Methods
In an industrial setting, the production of Lysine(butyryl)-OH can be scaled up using similar chemical reactions but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Lysine(butyryl)-OH can undergo various chemical reactions, including:
Oxidation: The butyryl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The butyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyryl group can yield butyric acid, while reduction can produce butylamine .
Applications De Recherche Scientifique
Lysine(butyryl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study post-translational modifications and their effects on protein function.
Industry: It is used in the development of novel therapeutics and diagnostic tools.
Mécanisme D'action
The mechanism by which Lysine(butyryl)-OH exerts its effects involves the modification of lysine residues on proteins, which can alter their structure and function. This modification is typically catalyzed by lysine acetyltransferases (KATs) and can be reversed by histone deacetylases (HDACs). The butyryl group can affect protein-protein interactions, DNA binding, and enzymatic activity .
Comparaison Avec Des Composés Similaires
Lysine(butyryl)-OH is similar to other lysine acylation compounds such as:
Lysine(acetyl)-OH: Involves the addition of an acetyl group.
Lysine(propionyl)-OH: Involves the addition of a propionyl group.
Lysine(crotonyl)-OH: Involves the addition of a crotonyl group.
Uniqueness
Lysine(butyryl)-OH is unique in its specific impact on protein function and gene regulation. The butyryl group provides distinct chemical properties that can influence protein stability and interactions differently compared to other acyl groups .
List of Similar Compounds
- Lysine(acetyl)-OH
- Lysine(propionyl)-OH
- Lysine(crotonyl)-OH
- Lysine(succinyl)-OH
- Lysine(malonyl)-OH
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(2S)-2-amino-6-(pentanoylamino)hexanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-2-3-7-10(14)13-8-5-4-6-9(12)11(15)16/h9H,2-8,12H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
Clé InChI |
OMKVYVXXHQKENF-VIFPVBQESA-N |
SMILES isomérique |
CCCCC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canonique |
CCCCC(=O)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



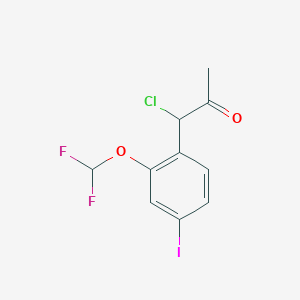
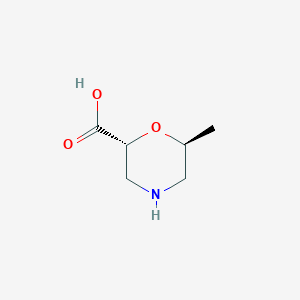
![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
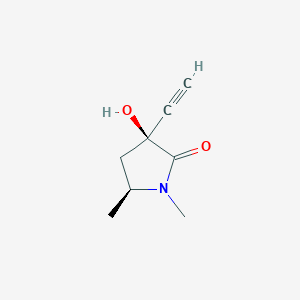
![1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile](/img/structure/B14040853.png)
![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
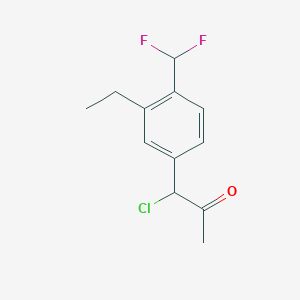
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)
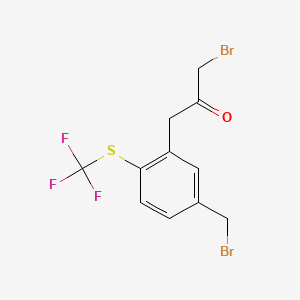
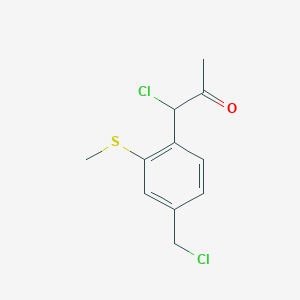
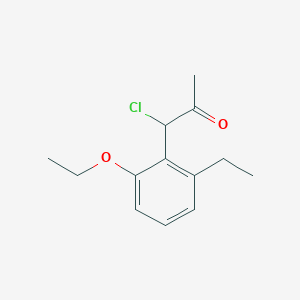

![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
